molecular formula C15H11N3O3 B10897430 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one CAS No. 832673-95-7

4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one

Cat. No.: B10897430
CAS No.: 832673-95-7
M. Wt: 281.27 g/mol
InChI Key: ZZGLMKPHIFPOFB-UHFFFAOYSA-N
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Description

4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one is an organic compound with a complex structure that includes a phthalazinone core and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one typically involves multiple steps. One common method starts with the nitration of 4-methylphenyl to produce 4-methyl-3-nitrophenyl. This intermediate is then reacted with phthalic anhydride under specific conditions to form the desired phthalazinone derivative. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Properties

CAS No.

832673-95-7

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C15H11N3O3/c1-9-6-7-10(8-13(9)18(20)21)14-11-4-2-3-5-12(11)15(19)17-16-14/h2-8H,1H3,(H,17,19)

InChI Key

ZZGLMKPHIFPOFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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